6-((5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
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Description
6-((5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H16FN5O2S and its molecular weight is 409.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Herbicidal Activities
Research on pyrimidine diones, such as the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, highlights their application in developing herbicidal agents. These compounds, synthesized through cyclization processes, have shown significant herbicidal activities against various plant species, indicating the potential of pyrimidine dione derivatives in agricultural chemical development. The structural confirmation via NMR and elemental analysis underlines the importance of precise synthetic strategies in accessing these bioactive molecules (Yang Huazheng, 2013).
Anticancer Activities
Studies on fluoro-substituted compounds, like the synthesis of benzo[b]pyran derivatives with fluoro groups, have demonstrated notable anticancer activities. These studies illustrate the potential therapeutic applications of fluoro-substituted molecules in treating cancer. The synthesis pathways leading to these compounds, along with their biological testing against cancer cell lines, underscore the role of fluorine in modulating biological activity and the utility of pyrimidine diones as scaffolds in medicinal chemistry (A. G. Hammam et al., 2005).
Supramolecular Chemistry
The incorporation of pyrimidine diones into supramolecular structures, such as hydrogen-bonded assemblies involving crown ethers, demonstrates the versatility of these compounds in materials science. The formation of two- and three-dimensional networks through hydrogen bonding and the inclusion of macrocyclic units highlights the potential of pyrimidine diones in designing novel materials with specific chemical and physical properties (M. Fonari et al., 2004).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of fused heterocycles incorporating trifluoromethyl groups showcases the efficiency of modern synthetic techniques in accessing complex molecules. The ability to rapidly generate heterocyclic compounds with potential biological activity by leveraging microwave irradiation points to the evolving landscape of chemical synthesis, where speed and efficiency are paramount (M. Shaaban, 2008).
properties
IUPAC Name |
6-[[5-[(3-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c21-14-6-4-5-13(9-14)12-29-20-25-24-17(26(20)16-7-2-1-3-8-16)10-15-11-18(27)23-19(28)22-15/h1-9,11H,10,12H2,(H2,22,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENBKPNNCQCQIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)F)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.